molecular formula C4H5F3O3 B6238138 methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 1821780-47-5

methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B6238138
CAS No.: 1821780-47-5
M. Wt: 158.08 g/mol
InChI Key: ORNQCBRCAKLZDO-UWTATZPHSA-N
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Description

Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate is an organic compound with the molecular formula C4H5F3O3. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a methyl ester group. It is often used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate typically begins with commercially available starting materials such as methyl 3,3,3-trifluoropyruvate and a suitable reducing agent.

    Reaction Conditions: One common method involves the reduction of methyl 3,3,3-trifluoropyruvate using a reducing agent like sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is usually carried out at low temperatures to control the reduction process and obtain the desired product.

    Purification: After the reaction, the product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow reactions and the use of more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form alcohols or other reduced derivatives using agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties to the molecules, making them useful in various chemical reactions and studies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving trifluoromethylated substrates. It serves as a model compound to understand the behavior of similar molecules in biological systems.

Medicine

This compound has potential applications in medicinal chemistry. Its derivatives may be explored for their pharmacological properties, including enzyme inhibition and receptor binding activities.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for developing new materials and products.

Mechanism of Action

The mechanism by which methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoropyruvate: A precursor in the synthesis of methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate.

    Trifluoroacetic acid: Another trifluoromethyl-containing compound with different chemical properties.

    Methyl 2-hydroxy-3,3,3-trifluoropropanoate: A structural isomer with similar functional groups but different spatial arrangement.

Uniqueness

This compound is unique due to its specific stereochemistry and combination of functional groups. The (2R) configuration and the presence of both a hydroxy and a trifluoromethyl group make it distinct from other similar compounds, providing unique reactivity and applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1821780-47-5

Molecular Formula

C4H5F3O3

Molecular Weight

158.08 g/mol

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3/t2-/m1/s1

InChI Key

ORNQCBRCAKLZDO-UWTATZPHSA-N

Isomeric SMILES

COC(=O)[C@H](C(F)(F)F)O

Canonical SMILES

COC(=O)C(C(F)(F)F)O

Purity

95

Origin of Product

United States

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